molecular formula C13H21Cl2N3 B1410585 [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1993232-10-2

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B1410585
CAS No.: 1993232-10-2
M. Wt: 290.23 g/mol
InChI Key: YWLYEYTZAURENU-UHFFFAOYSA-N
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Description

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C13H19N3.2ClH . It is known for its unique structure, which includes a benzimidazole ring substituted with an isobutyl group and an ethylamine chain. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with Isobutyl Group: The benzimidazole core is then alkylated with an isobutyl halide in the presence of a base such as potassium carbonate.

    Attachment of Ethylamine Chain: The resulting intermediate is reacted with ethylenediamine to introduce the ethylamine chain.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride: is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride: can be compared with other benzimidazole derivatives:

    [2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine: Lacks the isobutyl group, resulting in different chemical properties and biological activities.

    [2-(1-Propyl-1H-benzimidazol-2-yl)ethyl]amine: Contains a propyl group instead of an isobutyl group, leading to variations in reactivity and applications.

    [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine monohydrochloride: Similar structure but different salt form, affecting its solubility and stability.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.2ClH/c1-10(2)9-16-12-6-4-3-5-11(12)15-13(16)7-8-14;;/h3-6,10H,7-9,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLYEYTZAURENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993232-10-2
Record name 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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